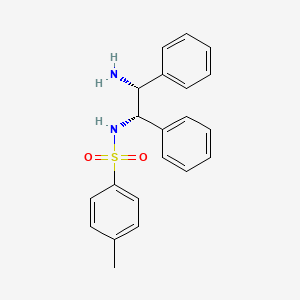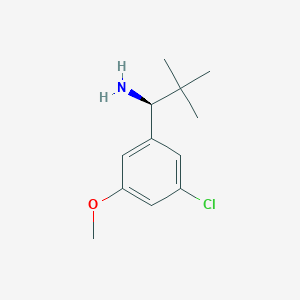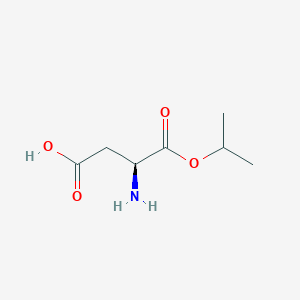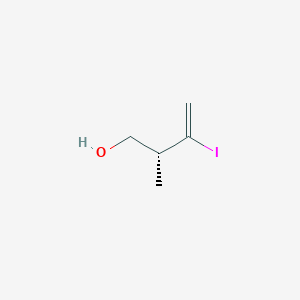![molecular formula C20H36N4O3 B12842491 1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methoxyphenoxy group, and a methylpiperazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethylaminoethyl group, followed by the introduction of the methoxyphenoxy group, and finally, the attachment of the methylpiperazinyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may be optimized for efficiency and yield, with considerations for safety and environmental impact. Industrial methods may also include purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce compounds with altered functional groups.
Aplicaciones Científicas De Investigación
1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of dimethylaminoethyl, methoxyphenoxy, and methylpiperazinyl groups. Examples include:
- 2-(Dimethylamino)ethyl methacrylate
- N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
Uniqueness
1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C20H36N4O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-[2-[[2-(dimethylamino)ethylamino]methyl]-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H36N4O3/c1-22(2)8-7-21-14-17-5-6-19(26-4)13-20(17)27-16-18(25)15-24-11-9-23(3)10-12-24/h5-6,13,18,21,25H,7-12,14-16H2,1-4H3 |
Clave InChI |
NDGWYCRUGIOJIS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(COC2=C(C=CC(=C2)OC)CNCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



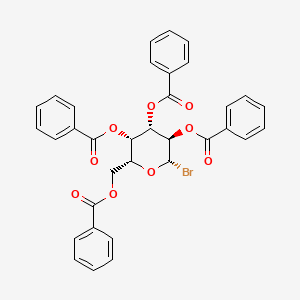
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)

![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
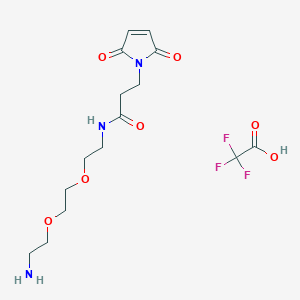
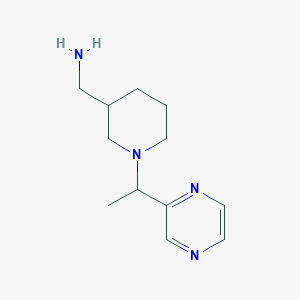
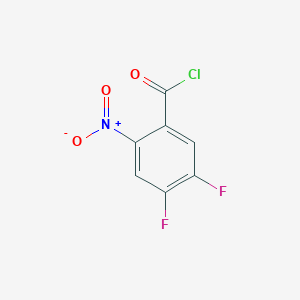
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

